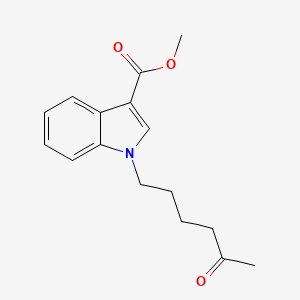
Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a methyl ester group at the 3-position and a 5-oxohexyl chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-Oxohexyl Chain: The 5-oxohexyl chain can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a 5-oxohexanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the indole ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-oxohexyl chain, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, resulting in the formation of 5-hydroxyhexyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxyhexyl derivatives.
Substitution: Nitrated, brominated, and sulfonated indole derivatives.
Scientific Research Applications
Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in the body, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pentoxifylline: A methylxanthine derivative with a similar 5-oxohexyl chain, used to treat vascular diseases.
Propentofylline: Another methylxanthine derivative with neuroprotective effects.
Uniqueness
Methyl 1-(5-oxohexyl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other similar compounds like pentoxifylline and propentofylline. The presence of the indole ring allows for a broader range of chemical modifications and potential biological activities.
Properties
CAS No. |
920513-98-0 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 1-(5-oxohexyl)indole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-12(18)7-5-6-10-17-11-14(16(19)20-2)13-8-3-4-9-15(13)17/h3-4,8-9,11H,5-7,10H2,1-2H3 |
InChI Key |
VHSUPESPDNDEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















